Telobufotoxin;Telocinobufogenin
Description
Telocinobufogenin (CAS 472-26-4), also known as Telobufotoxin, is a bufadienolide steroid compound derived from the venom of toads such as Bufo gargarizans . Its molecular formula is C₂₄H₃₄O₅ (molecular weight: 402.52 g/mol), characterized by hydroxyl groups at positions 3β, 5, and 14, and an α-pyrone ring at C17 . It exhibits significant anti-hepatoma activity and inhibits Na⁺/K⁺-ATPase with an IC₅₀ of 44.2 nM, making it a potent cardiotonic and cytotoxic agent . Studies highlight its role in inducing apoptosis in non-small cell lung cancer (NSCLC) cells via PARP cleavage .
Properties
Molecular Formula |
C24H34O5 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
5-[(5S,10R,13R,14S)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one |
InChI |
InChI=1S/C24H34O5/c1-21-9-5-16(25)13-23(21,27)11-7-19-18(21)6-10-22(2)17(8-12-24(19,22)28)15-3-4-20(26)29-14-15/h3-4,14,16-19,25,27-28H,5-13H2,1-2H3/t16?,17?,18?,19?,21-,22-,23+,24+/m1/s1 |
InChI Key |
PBSOJKPTQWWJJD-XRLXKDQGSA-N |
Isomeric SMILES |
C[C@]12CCC(C[C@]1(CCC3C2CC[C@]4([C@@]3(CCC4C5=COC(=O)C=C5)O)C)O)O |
Canonical SMILES |
CC12CCC(CC1(CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Telobufotoxin is typically isolated from natural sources, specifically the skin secretions of toads. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization . The compound can also be synthesized through complex organic synthesis routes, although these methods are less common due to the availability of natural sources .
Industrial Production Methods
Industrial production of Telobufotoxin primarily relies on the extraction from natural sources. The process involves the collection of toad secretions, followed by purification using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Telobufotoxin undergoes various chemical reactions, including:
Oxidation: Telobufotoxin can be oxidized to form different derivatives, which may have distinct biological activities.
Common Reagents and Conditions
Common reagents used in the reactions involving Telobufotoxin include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the chemical reactions of Telobufotoxin include various oxidized and reduced derivatives, each with potential therapeutic applications .
Scientific Research Applications
Telobufotoxin has been extensively studied for its scientific research applications, including:
Mechanism of Action
Telobufotoxin exerts its effects primarily by inhibiting the Na+/K±ATPase enzyme, which is crucial for maintaining the electrochemical gradient across cell membranes . This inhibition leads to an increase in intracellular calcium levels, enhancing cardiac contractility and exerting a positive inotropic effect . Additionally, Telobufotoxin has been shown to modulate immune responses by enhancing the Th1 immune response, making it a potential candidate for immunotherapy .
Comparison with Similar Compounds
Structural and Molecular Comparison
| Compound | Molecular Formula | Key Substituents | Source | CAS Number |
|---|---|---|---|---|
| Telocinobufogenin | C₂₄H₃₄O₅ | 3β-OH, 5-OH, 14-OH, C17 α-pyrone | Bufo gargarizans | 472-26-4 |
| Arenobufagin | C₂₄H₃₂O₆ | 3β-OH, 11α-OH, 12-keto, 14-OH | Bufo gargarizans | 464-74-4 |
| Cinobufagin | C₂₆H₃₄O₆ | 3β-OH, 14-OH, 16β-OAc, C17 α-pyrone | Bufo gargarizans | 470-37-1 |
| Cinobufotalin | C₂₆H₃₄O₇ | 3β-OH, 14-OH, 15β-epoxy, 16β-OAc | Bufo gargarizans | 470-42-8 |
| Hellebrigenin | C₂₄H₃₂O₅ | 3β-OH, 5β-OH, 14-OH, C17 α-pyrone | Helleborus species | N/A |
Key Structural Insights :
- Hydroxyl Groups : The 5β-OH substitution (e.g., Hellebrigenin) enhances cytotoxicity by improving membrane permeability .
- Carbonyl and Epoxy Groups: Arenobufagin’s 12-keto group and Cinobufotalin’s 15β-epoxy group increase metabolic stability and target affinity .
- Acetylation: Cinobufagin’s 16β-OAc group reduces polarity, enhancing bioavailability .
Activity Trends :
- Arenobufagin shows the strongest cytotoxicity (lowest IC₅₀) due to its 11α-OH and 12-keto groups, which enhance electron withdrawal and DNA intercalation .
- Telocinobufogenin balances moderate cytotoxicity with high Na⁺/K⁺-ATPase inhibition, making it a dual-action agent for cancer and heart failure .
- Cinobufotalin’s 15β-epoxy group improves mitochondrial targeting, increasing apoptosis efficiency .
Pharmacological and Clinical Relevance
- Telocinobufogenin: Prioritized for hepatoma therapy due to its specificity and low cardiac toxicity .
- Arenobufagin: Under investigation for NSCLC and leukemia for its ROS-mediated apoptosis .
- Cinobufagin: Used in traditional Chinese medicine (ChanSu) for its broad-spectrum anti-tumor effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
